1-Chloro-4-iodonaphthalene
Overview
Description
1-Chloro-4-iodonaphthalene is an organic compound with the molecular formula C10H6ClI It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-iodonaphthalene can be synthesized through several methods. One common approach involves the halogenation of naphthalene. The process typically starts with the chlorination of naphthalene to form 1-chloronaphthalene, followed by iodination to yield this compound. The reaction conditions often require the presence of a catalyst and controlled temperatures to ensure selective halogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products. The use of advanced catalysts and solvents can further enhance the selectivity and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-iodonaphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine or iodine atom is replaced by another electrophile.
Nucleophilic Aromatic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic aromatic substitution, especially under conditions that favor the formation of a Meisenheimer complex.
Cross-Coupling Reactions: It can undergo cross-coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a different organic group using palladium catalysts.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid).
Nucleophilic Aromatic Substitution: Strong nucleophiles such as alkoxides or amines are used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products:
Electrophilic Aromatic Substitution: Products include various substituted naphthalenes.
Nucleophilic Aromatic Substitution: Products include naphthalenes with nucleophilic groups replacing the halogens.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
1-Chloro-4-iodonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-4-iodonaphthalene in chemical reactions involves the activation of the aromatic ring through the presence of halogen atoms. These atoms influence the electron density of the ring, making it more reactive towards electrophiles or nucleophiles. In cross-coupling reactions, the iodine atom serves as a leaving group, facilitating the formation of new carbon-carbon bonds through palladium-catalyzed processes.
Comparison with Similar Compounds
1-Iodonaphthalene: Similar in structure but lacks the chlorine atom, making it less versatile in certain reactions.
1-Chloronaphthalene: Lacks the iodine atom, which limits its use in cross-coupling reactions.
2-Chloro-1-iodonaphthalene: Another isomer with different reactivity due to the position of the halogen atoms.
Uniqueness: 1-Chloro-4-iodonaphthalene is unique due to the presence of both chlorine and iodine atoms, which provide a balance of reactivity and stability. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts.
Properties
IUPAC Name |
1-chloro-4-iodonaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClI/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDGEFUTYSMTPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282464 | |
Record name | 1-chloro-4-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6334-37-8 | |
Record name | NSC26047 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-4-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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